molecular formula C17H20N4O B2391500 (E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine CAS No. 107273-43-8

(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B2391500
CAS No.: 107273-43-8
M. Wt: 296.374
InChI Key: HGXKRIMNUYXKRC-XMHGGMMESA-N
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Description

“(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine” is a chemical compound with the molecular formula C17H20N4O . It is available from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The other side of the piperazine ring is attached to a benzene ring with a methoxy group (OCH3) attached .

Scientific Research Applications

Subheading Therapeutic Potential in Neuropsychiatric Disorders

The compound (E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine, as a part of the 1,4-disubstituted aromatic cyclic amine group, has shown promise in neuropsychiatric disorder treatment. It's part of a class of compounds that modulate dopamine D2 receptors (D2Rs), crucial in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore exhibiting high D2R affinity involves an aromatic moiety, a cyclic amine, a central linker, and an aromatic/heteroaromatic lipophilic fragment, indicating the compound's potential role in therapeutic applications targeting the dopaminergic pathway (Jůza et al., 2022).

Chemical Synthesis and Catalysis

Subheading Role in C-N Bond Forming Reactions and Asymmetric Synthesis

This compound is significant in the field of chemical synthesis and catalysis. It's part of recyclable protocols for C–N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines, indicating its utility in producing compounds with commercial potential. Furthermore, it's involved in tert-butanesulfinamide mediated asymmetric synthesis of N-heterocycles, highlighting its role in creating structurally diverse compounds crucial in natural product synthesis and therapeutic applications (Kantam et al., 2013); (Philip et al., 2020).

Therapeutic Investigations and Drug Discovery

Subheading Flexibility and Potential in Various Therapeutic Domains

This compound, belonging to the piperazine derivatives, holds significant potential in drug discovery. The piperazine nucleus is integral to many well-known drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Slight modifications to the substitution pattern on the piperazine nucleus can notably influence the medicinal potential of the resultant molecules, indicating the compound's flexibility and potential in various therapeutic domains (Rathi et al., 2016).

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKRIMNUYXKRC-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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